

Spectroscopic and Synthetic Profile of 2,5-Diaminoterephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,5-Diaminoterephthalic acid*

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **2,5-diaminoterephthalic acid** (DATPA), a pivotal building block in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development. It includes a detailed summary of available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), presented in easily comparable tabular formats. Furthermore, this guide outlines the experimental protocols for acquiring such data and provides a visual representation of a typical synthetic workflow utilizing DATPA in MOF synthesis.

Introduction

2,5-Diaminoterephthalic acid (CAS No. 945-30-2), with the chemical formula $C_8H_8N_2O_4$ and a molecular weight of 196.16 g/mol, is an aromatic dicarboxylic acid containing two amine functional groups.^[1] This unique structure, featuring both hydrogen-bond donating and accepting moieties as well as coordinating carboxylic acid groups, makes it a highly valuable linker for the construction of porous crystalline materials. The functional amine groups can be further modified, allowing for the tuning of the resulting material's properties for specific applications, including gas storage, catalysis, and sensing. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives.

Spectroscopic Data

The following sections summarize the available spectroscopic data for **2,5-diaminoterephthalic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural confirmation of organic molecules. The following tables present the ^1H and ^{13}C NMR data for **2,5-diaminoterephthalic acid**.

Table 1: ^1H NMR Spectroscopic Data of **2,5-Diaminoterephthalic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3	Singlet	2H	Aromatic (C-H)
Broad Signal	-	4H	Amino (-NH ₂)
Broad Signal	-	2H	Carboxylic (-COOH)
Data obtained in DMSO-d ₆ . The chemical shifts for the amine and carboxylic acid protons are broad and can exchange with residual water in the solvent. The key diagnostic signal is the singlet for the two equivalent aromatic protons. ^[2]			

Table 2: ^{13}C NMR Spectroscopic Data of **2,5-Diaminoterephthalic Acid**

Chemical Shift (δ) ppm	Assignment
Not Experimentally Found	Aromatic (C-H)
Not Experimentally Found	Aromatic (C-NH ₂)
Not Experimentally Found	Aromatic (C-COOH)
Not Experimentally Found	Carboxylic (C=O)
Experimental ¹³ C NMR data for 2,5-diaminoterephthalic acid was not available in the reviewed literature. Predicted spectra can be calculated using computational chemistry software.	

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for **2,5-diaminoterephthalic acid** are presented in Table 3.

Table 3: FT-IR Spectroscopic Data of **2,5-Diaminoterephthalic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong	N-H Stretch (Amino group)
3200-2500	Broad	O-H Stretch (Carboxylic acid)
~1700	Strong	C=O Stretch (Carboxylic acid)
~1620	Medium	N-H Bend (Amino group)
~1540	Medium	C=C Stretch (Aromatic ring)
~1250	Strong	C-O Stretch (Carboxylic acid)
~850	Medium	C-H Bend (Aromatic ring)

Data obtained from a KBr pellet. The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound.

Table 4: Mass Spectrometry Data of **2,5-Diaminoterephthalic Acid**

m/z (Mass-to-charge ratio)	Ion
196.05	[M] ⁺ (Molecular Ion)

Based on the calculated exact mass of C₈H₈N₂O₄. Experimental mass spectrometry data for the free acid was not explicitly found in the reviewed literature.

Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2,5-diaminoterephthalic acid** is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Complete dissolution may require gentle warming or sonication.
- Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is typically used.
- ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of at least 1 second. The residual solvent peak of DMSO-d₆ at ~2.50 ppm is used as a reference.[3]
- ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the low natural abundance of ¹³C. The central peak of the DMSO-d₆ septet at ~39.52 ppm is used as a reference.[3]

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water.
 - In an agate mortar, grind 1-2 mg of **2,5-diaminoterephthalic acid** to a fine powder.
 - Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
 - Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[4][5][6][7][8]
- Instrumentation: A standard FT-IR spectrometer is used.
- Data Acquisition: A background spectrum of a pure KBr pellet is first collected. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

- Ionization Method: Due to the low volatility and thermal lability of **2,5-diaminoterephthalic acid**, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be most appropriate.
- Sample Preparation (for ESI): A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) and introduced into the mass spectrometer.
- Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to obtain an accurate mass measurement of the molecular ion.

Application in Material Synthesis: A Workflow for MOF Synthesis

2,5-Diaminoterephthalic acid is a key component in the solvothermal synthesis of functionalized MOFs. The following diagram illustrates a typical workflow for this process.

Workflow for Solvothermal Synthesis of a MOF using 2,5-Diaminoterephthalic Acid

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Caption: Solvothermal synthesis of a MOF using **2,5-diaminoterephthalic acid**.

This workflow begins with the dissolution of the organic linker (**2,5-diaminoterephthalic acid**) and a metal salt precursor in a suitable solvent, typically N,N-dimethylformamide (DMF). The resulting solution is sealed in a Teflon-lined autoclave and heated in an oven for a specified period, during which the crystalline MOF material self-assembles. After cooling, the solid product is isolated by filtration and washed to remove unreacted starting materials. The final step is activation, where the solvent molecules within the pores of the MOF are removed by heating under vacuum, yielding a porous material ready for its intended application.

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